molecular formula C12H13NO4 B113133 Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate CAS No. 87219-29-2

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate

Cat. No.: B113133
CAS No.: 87219-29-2
M. Wt: 235.24 g/mol
InChI Key: BNIBNUOPVTZWRT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a chemical compound that features a benzyl group attached to a tetrahydrofuran ring with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate typically involves the reaction of benzyl chloroformate with (S)-(-)-tetrahydro-5-oxo-3-furancarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale synthesis with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the tetrahydrofuran ring.

    Tetrahydro-5-oxo-3-furancarboxylic acid: Similar core structure but lacks the benzyl group.

    Benzyl chloroformate: Used as a reagent in the synthesis of carbamates.

Uniqueness

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is unique due to the combination of the benzyl group and the tetrahydrofuran ring with a carbamate linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBNUOPVTZWRT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351330
Record name Benzyl [(3S)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87219-29-2
Record name Benzyl [(3S)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-(â??)-tetrahydro-5-oxo-3-furanylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.